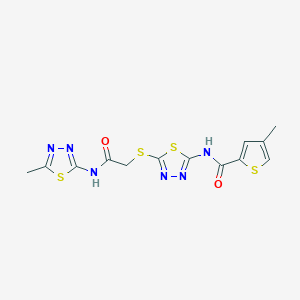

4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2S4 and its molecular weight is 412.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of thiadiazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Synthesis

The compound features a complex structure that includes both thiadiazole and thiophene moieties. The synthesis of such derivatives often involves microwave-assisted methods which enhance yield and purity. Recent studies have shown that thiadiazole derivatives can be synthesized efficiently using various reagents and conditions .

Anticancer Activity

Recent research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | HepG-2 | 8.2 |

| 9a | MCF-7 | 9.4 |

| 9a | HCT116 | 10.3 |

| 9a | PC-3 | 11.5 |

These values indicate a strong anti-proliferative activity across multiple cancer types . The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold has been recognized for its antimicrobial properties. Derivatives containing this moiety have shown activity against various pathogens. For example:

| Compound Type | Activity |

|---|---|

| 1,3,4-Thiadiazole Derivatives | Antibacterial |

| Thiadiazole-based Compounds | Antifungal |

These compounds act through different mechanisms, including inhibition of DNA synthesis similar to established antibiotics like acyclovir . The presence of the amino group in the structure enhances the reactivity and biological activity of these derivatives .

Case Studies

- Cytotoxicity Evaluation : A study evaluated several thiadiazole derivatives against human cancer cell lines (HepG2, MCF7). The results demonstrated that modifications in the thiadiazole structure significantly influenced cytotoxicity levels.

- Molecular Docking Studies : Molecular docking has been utilized to understand the binding interactions between these compounds and target proteins such as VEGFR-2 and c-Met. These studies reveal how structural modifications can enhance binding affinity and specificity towards cancer targets .

Pharmacokinetics and Toxicology

ADME/Tox studies are crucial for predicting the pharmacokinetic profiles of new compounds. Early assessments suggest that derivatives of thiadiazole exhibit favorable absorption and distribution characteristics while maintaining low toxicity profiles .

科学研究应用

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and tested them against multiple bacterial strains. The results indicated that these compounds displayed moderate to substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the target molecule have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively investigated. For example, compounds containing the 1,3,4-thiadiazole scaffold have been reported to induce apoptosis in cancer cell lines through various mechanisms such as inhibition of tyrosine kinases and activation of caspases . The target compound's structure suggests that it may also possess similar anticancer properties due to the presence of the thiadiazole moiety.

In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cells such as neuroblastoma and colorectal cancer cells . Molecular docking studies have further elucidated the binding interactions of these compounds with key enzymes involved in cancer progression .

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit inflammatory pathways by blocking the production of pro-inflammatory cytokines . The structural features of the target compound may enhance its ability to modulate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. The presence of specific functional groups within the compound can significantly influence its pharmacological properties:

| Functional Group | Effect on Activity |

|---|---|

| Thiadiazole moiety | Essential for antimicrobial and anticancer activity |

| Thiophene ring | Enhances lipophilicity and cellular uptake |

| Carboxamide group | Potentially increases solubility and bioavailability |

The modifications on the thiadiazole ring and the incorporation of additional functional groups are pivotal in enhancing the efficacy and selectivity of these compounds against targeted diseases.

Synthesis and Evaluation

A notable study synthesized a series of 1,3,4-thiadiazole derivatives including variations similar to the target compound. These were evaluated for their biological activities using standard assays such as MTT assays for cytotoxicity and disc diffusion methods for antimicrobial testing . The findings revealed promising results that support further development into therapeutic agents.

Clinical Implications

The potential clinical implications of thiadiazole derivatives extend beyond basic research. For instance, some compounds have progressed into preclinical trials due to their favorable safety profiles and efficacy against resistant strains of bacteria and various cancer cell lines . This highlights the importance of continued research into this class of compounds.

化学反应分析

Formation of Thiadiazole Core

The 1,3,4-thiadiazole ring system is typically synthesized via cyclization reactions. For example, reacting thiosemicarbazides with α-halo ketones or esters under basic conditions can form the heterocyclic structure . In related compounds, N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide was prepared by refluxing thiosemicarbazide derivatives in acetic acid, followed by purification .

Thiolation and Substitution Reactions

The introduction of thioethyl groups involves nucleophilic substitution. For instance, thioglycolic acid or mercaptobenzothiazole reacts with chloroacetamide derivatives under reflux conditions (e.g., ethanol with sodium acetate) . This step replaces chloride groups with thiol-containing moieties, forming sulfide linkages critical to the compound’s structure.

Amide Bond Formation

The thiophene carboxamide group is synthesized via coupling reactions. Chloroacetyl chloride reacts with aminothiophene derivatives in DMF/K₂CO₃ to form chloroacetamide intermediates . Subsequent substitution with thiadiazole-based reagents yields the final compound.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Thiadiazole cyclization | Thiosemicarbazide, α-halo ketones | Basic medium (e.g., ethanol) | 1,3,4-thiadiazole core |

| Thiolation | Thioglycolic acid, mercaptobenzothiazole | Ethanol, sodium acetate, reflux | Sulfide-linked intermediates |

| Amide coupling | Chloroacetyl chloride, DMF, K₂CO₃ | Stirred at room temperature | Thiophene carboxamide derivatives |

Functional Group Integration

The compound’s structural complexity arises from sequential reactions:

-

Amination : Introduces amino groups via nucleophilic substitution or condensation.

-

Oxidation/Reduction : May involve conversion of thiol groups to sulfides or disulfides.

-

Condensation : Forms heterocycles, such as thiadiazoles, using catalysts like piperidine .

Spectroscopic Data

Key analytical techniques for confirming the compound’s structure include:

2.1.1 Infrared (IR) Spectroscopy

-

N-H stretches : Broad bands at ~3200–3450 cm⁻¹ indicate amide and amine groups .

-

C=O stretches : Peaks at ~1600–1700 cm⁻¹ confirm carbonyl groups in the thiophene carboxamide .

-

C≡N stretches : Sharp absorption near 2200 cm⁻¹ (if nitrile groups are present) .

2.1.2 Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

¹³C NMR :

| Analytical Method | Key Observations |

|---|---|

| IR | N-H (3200–3450 cm⁻¹), C=O (1600–1700 cm⁻¹) |

| ¹H NMR | Thiophene CH₃ (2.4–2.5 ppm), NH (9–12 ppm) |

| ¹³C NMR | Carbonyl carbons (160–170 ppm) |

Thiolation and Sulfur Chemistry

The compound’s thioethyl linkages and thiadiazole sulfur atoms participate in redox reactions. For example:

-

Disulfide formation : Oxidation of thiols to disulfides under acidic or basic conditions .

-

Nucleophilic substitution : Thiols can act as leaving groups, enabling further functionalization .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines. This reactivity is critical for designing prodrugs or bioconjugates.

Biological Activity

The thiadiazole-thiophene hybrid structure exhibits:

-

Anticancer potential : Enhanced by sulfur-containing moieties, as seen in related compounds .

-

Antimicrobial activity : Linked to heterocyclic sulfur and nitrogen atoms .

Synthetic Versatility

The compound serves as a scaffold for further modifications:

属性

IUPAC Name |

4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S4/c1-6-3-8(22-4-6)10(21)15-12-18-19-13(25-12)23-5-9(20)14-11-17-16-7(2)24-11/h3-4H,5H2,1-2H3,(H,14,17,20)(H,15,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPCWBYCIAHYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。